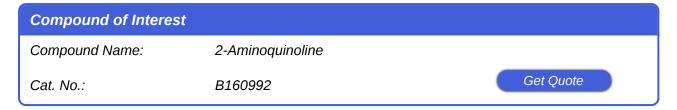


An In-depth Technical Guide to 2-Aminoquinoline: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core, substituted with an amino group at the C2 position, imparts a unique combination of chemical reactivity and biological activity. This versatile scaffold is a key component in the development of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimalarial properties.[1] Furthermore, its inherent fluorescence makes it a valuable tool in the design of molecular probes for biological imaging.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of **2-aminoquinoline**, along with insights into its biological applications and relevant experimental protocols.

Chemical Structure and Properties

2-Aminoquinoline exists as a tautomer with 2-imino-1,2-dihydroquinoline. The imino tautomer is the more stable form in the solid state.

Table 1: General and Physicochemical Properties of 2-Aminoquinoline



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ N ₂	[3]
Molecular Weight	144.17 g/mol	[3]
CAS Number	580-22-3	[3]
Appearance	White to light yellow to green powder/crystal	[3][4]
Melting Point	126-131 °C	[3][5]
Boiling Point	312.78 °C (estimate)	[3]
рКа	3.43 (at 20 °C)	[3][6]
Solubility	Soluble in chloroform and methanol. Limited solubility in water.	[3][7]
LogP	1.87	[8]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[3]

Table 2: Spectroscopic Data for **2-Aminoquinoline**



Spectroscopic Technique	Key Features and Wavelengths	Reference(s)
UV-Vis Spectroscopy	Absorption maxima are observed in ethanol.	[4][9]
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H bending are present. A KBr wafer is a common sample preparation technique.	[10][11]
¹ H NMR Spectroscopy	Signals corresponding to the aromatic protons and the amine protons are observed. The spectrum can be recorded on a 300 MHz instrument.	[5][10]
¹³ C NMR Spectroscopy	Resonances for the nine carbon atoms of the quinoline ring are visible.	[5][10]

Synthesis of 2-Aminoquinoline

The synthesis of the quinoline ring system can be achieved through several classic named reactions. These methods can be adapted to produce **2-aminoquinoline**, often by selecting appropriate starting materials.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α -methylene group, catalyzed by acid or base.[7] [12][13][14]

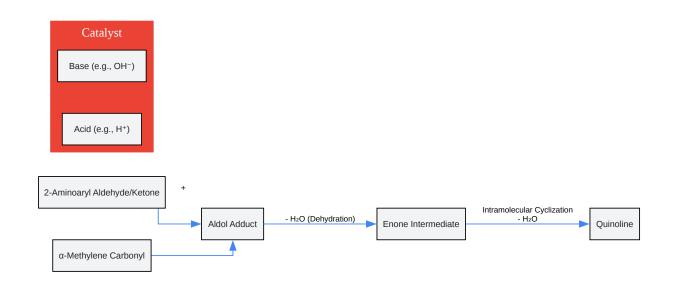
Experimental Protocol: General Friedländer Synthesis of Quinolines

• Reactant Mixture: Combine the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene,



or solvent-free).

- Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine, trifluoroacetic acid) or a base (e.g., potassium hydroxide, piperidine).[7]
- Reaction Conditions: Heat the mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography on silica gel.



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Diagram 1: Friedländer Synthesis Workflow

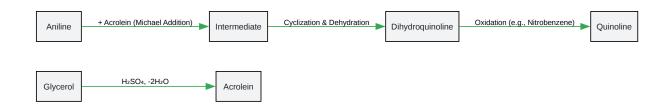
Skraup Synthesis



The Skraup synthesis produces quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene).[3][6][15][16]

Experimental Protocol: General Skraup Synthesis of Quinoline

- Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline.
- Addition of Glycerol: Slowly add glycerol to the mixture while stirring.
- Oxidizing Agent: Add the oxidizing agent, such as nitrobenzene.
- Reaction Conditions: Heat the mixture gently at first, then more strongly to maintain a
 vigorous reaction. The reaction is highly exothermic and requires careful temperature control.
 [6]
- Work-up: After the reaction subsides, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with sodium hydroxide.
- Purification: Isolate the quinoline product by steam distillation, followed by extraction of the distillate with an organic solvent and subsequent purification.



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Diagram 2: Skraup Synthesis Pathway

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β -unsaturated carbonyl compounds in the presence of an acid catalyst.[15][17]



Experimental Protocol: General Doebner-von Miller Reaction

- Reactant Mixture: Combine the aniline and the α,β-unsaturated aldehyde or ketone in a suitable solvent.
- Acid Catalyst: Add a strong acid, such as hydrochloric acid or sulfuric acid, as a catalyst.
- Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.
- Work-up: After completion, cool the mixture and neutralize the acid with a base (e.g., sodium hydroxide or sodium carbonate).
- Purification: Extract the product with an organic solvent. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

Biological Activity and Applications

2-Aminoquinoline and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

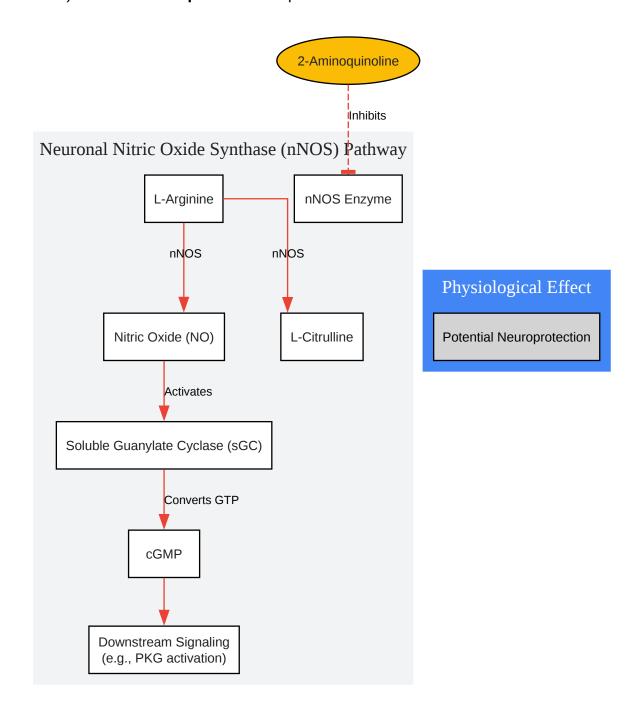
Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders. **2-Aminoquinoline** serves as a scaffold for potent and selective nNOS inhibitors, acting as a bioisostere for the guanidinium group of the natural substrate, L-arginine.[18][19] [20]

Experimental Protocol: nNOS Inhibition Assay (Hemoglobin Capture Assay)

- Reagent Preparation: Prepare solutions of purified nNOS enzyme, L-arginine (substrate),
 NADPH (cofactor), calmodulin, H₄B (cofactor), oxyhemoglobin, and the 2-aminoquinoline inhibitor in a suitable buffer (e.g., HEPES, pH 7.4).[21]
- Assay Mixture: In a cuvette or microplate well, combine all reagents except the enzyme.
 Include a control with no inhibitor.



- Initiation of Reaction: Initiate the enzymatic reaction by adding the nNOS enzyme.
- Monitoring: Monitor the oxidation of oxyhemoglobin to methemoglobin by measuring the change in absorbance at 401 nm over time using a spectrophotometer.[21]
- Data Analysis: Calculate the initial reaction rates and determine the inhibitory activity (e.g., IC₅₀ or K_i) of the **2-aminoquinoline** compound.





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Diagram 3: 2-Aminoquinoline Inhibition of the nNOS Signaling Pathway

Fluorescent Probes for DNA

The inherent fluorescence of the quinoline scaffold makes it a promising candidate for the development of fluorescent probes. Certain **2-aminoquinoline** derivatives have been shown to act as fluorescent sensors for DNA, exhibiting enhanced fluorescence upon binding.[22]

Experimental Protocol: 2-Aminoquinoline as a Fluorescent DNA Probe

- Solution Preparation: Prepare stock solutions of the 2-aminoquinoline derivative and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., TRIS-HCl, pH 7.0).[22]
- Fluorescence Measurements: In a quartz cuvette, place the **2-aminoquinoline** solution. Record its fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.
- Titration: Incrementally add aliquots of the DNA solution to the cuvette and record the fluorescence spectrum after each addition.
- Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity (e.g., association constant, K_a).

Conclusion

2-Aminoquinoline is a molecule of profound importance in contemporary chemical and pharmaceutical research. Its versatile synthesis and diverse biological activities make it a privileged scaffold in drug discovery. The information presented in this technical guide, from its fundamental chemical properties to its applications as an enzyme inhibitor and fluorescent probe, underscores its significance. The provided experimental frameworks for synthesis and biological evaluation are intended to serve as a valuable resource for researchers aiming to harness the potential of this remarkable compound. Further exploration into the derivatives of **2-aminoquinoline** is poised to yield novel therapeutic agents and advanced materials.



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